REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[C:7]([C:16]([CH3:19])([CH3:18])[CH3:17])[C:8]2[O:12][C:11](=[O:13])[CH:10](O)[C:9]=2[CH:15]=1)([CH3:4])([CH3:3])[CH3:2].[CH3:20][C:21]1[CH:22]=[CH:23][CH:24]=[CH:25][C:26]=1[CH3:27]>O>[O:12]1[C:8]2[CH:7]=[CH:6][CH:5]=[CH:15][C:9]=2[CH2:10][C:11]1=[O:13].[CH3:20][C:21]1[CH:22]=[C:23]([CH:10]2[C:9]3[CH:15]=[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[CH:6]=[C:7]([C:16]([CH3:17])([CH3:18])[CH3:19])[C:8]=3[O:12][C:11]2=[O:13])[CH:24]=[CH:25][C:26]=1[CH3:27]
|
Name
|
|
Quantity
|
262.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(C2=C(C(C(O2)=O)O)C1)C(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(C2=C(C(C(O2)=O)O)C1)C(C)(C)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
CC=1C=CC=CC1C
|
Name
|
22B
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The Fulcat 22B catalyst is then removed by filtration and excess p-xylene
|
Type
|
CUSTOM
|
Details
|
is removed by distillation on a vacuum rotary evaporator
|
Type
|
CUSTOM
|
Details
|
Crystallisation of the residue from 500 ml of methanol
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(CC2=C1C=CC=C2)=O
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=CC1C)C1C(OC2=C1C=C(C=C2C(C)(C)C)C(C)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[C:7]([C:16]([CH3:19])([CH3:18])[CH3:17])[C:8]2[O:12][C:11](=[O:13])[CH:10](O)[C:9]=2[CH:15]=1)([CH3:4])([CH3:3])[CH3:2].[CH3:20][C:21]1[CH:22]=[CH:23][CH:24]=[CH:25][C:26]=1[CH3:27]>O>[O:12]1[C:8]2[CH:7]=[CH:6][CH:5]=[CH:15][C:9]=2[CH2:10][C:11]1=[O:13].[CH3:20][C:21]1[CH:22]=[C:23]([CH:10]2[C:9]3[CH:15]=[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[CH:6]=[C:7]([C:16]([CH3:17])([CH3:18])[CH3:19])[C:8]=3[O:12][C:11]2=[O:13])[CH:24]=[CH:25][C:26]=1[CH3:27]
|
Name
|
|
Quantity
|
262.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(C2=C(C(C(O2)=O)O)C1)C(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(C2=C(C(C(O2)=O)O)C1)C(C)(C)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
CC=1C=CC=CC1C
|
Name
|
22B
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The Fulcat 22B catalyst is then removed by filtration and excess p-xylene
|
Type
|
CUSTOM
|
Details
|
is removed by distillation on a vacuum rotary evaporator
|
Type
|
CUSTOM
|
Details
|
Crystallisation of the residue from 500 ml of methanol
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(CC2=C1C=CC=C2)=O
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=CC1C)C1C(OC2=C1C=C(C=C2C(C)(C)C)C(C)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |